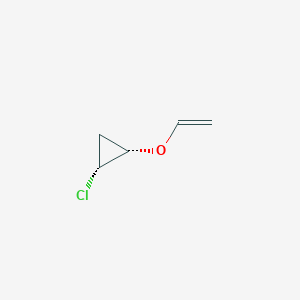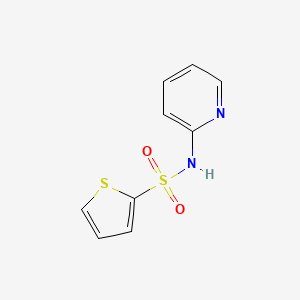
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a diethylaminoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene, propyl bromide, and diethylaminoacetic acid.
Formation of Intermediate: The 3,4-dichlorobenzene undergoes a Friedel-Crafts alkylation with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3,4-dichlorophenyl)propane.
Amidation Reaction: The intermediate 1-(3,4-dichlorophenyl)propane is then reacted with diethylaminoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(3,4-Dichlorophenyl)propyl)-2-(dimethylamino)acetamide
- N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)propionamide
- N-(1-(3,4-Dichlorophenyl)ethyl)-2-(diethylamino)acetamide
Uniqueness
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity, while the diethylaminoacetamide moiety contributes to its potential pharmacological activity. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
42176-43-2 |
|---|---|
Molekularformel |
C15H22Cl2N2O |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
N-[1-(3,4-dichlorophenyl)propyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-4-14(11-7-8-12(16)13(17)9-11)18-15(20)10-19(5-2)6-3/h7-9,14H,4-6,10H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
BYEXFDAOAUMJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)


